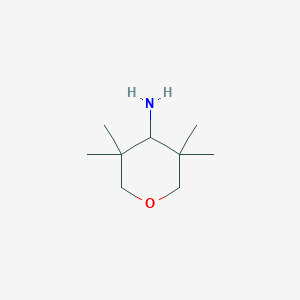

3,3,5,5-Tetramethyloxan-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

3,3,5,5-tetramethyloxan-4-amine |

InChI |

InChI=1S/C9H19NO/c1-8(2)5-11-6-9(3,4)7(8)10/h7H,5-6,10H2,1-4H3 |

InChI Key |

HPJDWZFKPVTLRG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COCC(C1N)(C)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 3,3,5,5 Tetramethyloxan 4 Amine and Its Analogs

Retrosynthetic Analysis of the 3,3,5,5-Tetramethyloxan-4-amine Framework

A retrosynthetic analysis of this compound logically points to its precursor, 3,3,5,5-tetramethyloxan-4-one (B3058351). The core transformation is the introduction of the amine group at the C4 position, which can be envisioned through several disconnection strategies. The most direct approach involves the formation of the C-N bond, suggesting methods like reductive amination of the corresponding ketone. youtube.comyoutube.com This primary disconnection highlights the ketone as a key intermediate.

Further disassembly of the 3,3,5,5-tetramethyloxan-4-one backbone would involve breaking the C-O-C ether linkage. This suggests a cyclization reaction of a suitable acyclic precursor, likely a diol with a central carbonyl group. The gem-dimethyl groups at the C3 and C5 positions indicate the use of starting materials that already contain this steric bulk, or the introduction of these methyl groups via alkylation reactions.

Synthesis from Carbonyl Precursors

The most common and practical syntheses of this compound and its analogs originate from carbonyl compounds, particularly the corresponding ketone.

Reductive amination is a cornerstone for the synthesis of amines from ketones or aldehydes. libretexts.orglibretexts.org This one-pot reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ to the desired amine. libretexts.orgharvard.edunih.gov For the synthesis of the title compound, 3,3,5,5-tetramethyloxan-4-one would be reacted with an ammonia (B1221849) source.

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are favored for their selectivity in reducing the iminium ion in the presence of the ketone. harvard.edumasterorganicchemistry.com Catalytic hydrogenation over metal catalysts like palladium on carbon (Pd/C) or Raney nickel is also a viable method. libretexts.org The choice of reducing agent can be critical to avoid side reactions and to ensure high yields. nih.gov

A stepwise approach, involving the isolation of the imine followed by its reduction, can sometimes offer better control and purity of the final product, especially when dealing with sterically hindered ketones. organic-chemistry.org

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Advantages | Disadvantages |

| Sodium Borohydride (NaBH4) | Readily available, inexpensive | Can reduce the starting ketone |

| Sodium Cyanoborohydride (NaBH3CN) | Selective for imines/iminium ions | Toxic cyanide byproducts |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Selective, non-toxic byproducts | More expensive |

| Catalytic Hydrogenation (H2/catalyst) | Clean, high yielding | Requires specialized equipment |

An alternative to direct reductive amination is the conversion of the ketone to an intermediate that can be subsequently reduced to the amine. One such strategy involves the formation of an oxime. 3,3,5,5-Tetramethyloxan-4-one can be reacted with hydroxylamine (B1172632) to form 3,3,5,5-tetramethyloxan-4-one oxime. nih.gov This oxime can then be reduced to the corresponding primary amine using various reducing agents. Strong reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are effective for this transformation.

Another pathway involves the conversion of a related precursor to a nitrile, which can then be reduced to the primary amine. While not a direct conversion from the ketone, this method is relevant for the synthesis of analogs where a nitrile group can be introduced onto the oxane scaffold. The reduction of the nitrile to the amine is typically accomplished with LiAlH4 or catalytic hydrogenation.

Amine Functionalization of Pre-formed Oxane Scaffolds

In some synthetic strategies, the oxane ring is constructed first, followed by the introduction of the amine functionality. This can be achieved through various C-N bond-forming reactions on a functionalized oxane precursor. For instance, a leaving group, such as a halide or a sulfonate ester, at the C4 position of the 3,3,5,5-tetramethyloxane ring can be displaced by an amine nucleophile, such as ammonia or a protected amine equivalent. This S_N2 reaction would lead to the desired amine. The efficiency of this approach depends on the stereochemistry and steric hindrance around the reaction center.

Ring-opening reactions of strained cyclic ethers, like oxetanes, with amine nucleophiles can also be a route to functionalized acyclic amino alcohols, which could then be cyclized to form larger oxane rings. researchgate.net However, for the direct functionalization of a pre-formed oxane, nucleophilic substitution is a more direct approach.

Stereoselective Synthetic Pathways to Related Oxane Amines

Achieving stereoselectivity in the synthesis of oxane amines is crucial when chiral centers are present. For analogs of this compound that possess stereochemistry, asymmetric synthesis methods are employed. sigmaaldrich.com

One approach is the use of chiral auxiliaries. A chiral amine can be reacted with the ketone to form a chiral imine, which is then diastereoselectively reduced. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched oxane amine.

Alternatively, chiral catalysts can be used for the asymmetric reduction of the imine or oxime precursor. researchgate.net Chiral metal complexes, for example, can facilitate enantioselective hydrogenation. Biocatalysis, using enzymes such as transaminases, offers another powerful tool for the stereoselective synthesis of chiral amines. h1.cotdx.catnih.gov These enzymes can convert a prochiral ketone directly into a chiral amine with high enantiomeric excess.

The stereoselective synthesis of related cyclic ethers has been explored, and these methods can be adapted for the synthesis of chiral oxane amines. nih.govnih.govyoutube.com

Multi-component Reaction Approaches for Analogous Cyclic Amines

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient way to synthesize complex molecules, including cyclic amines. mdpi.comcaltech.edu While a specific MCR for this compound is not prominently described, the principles of MCRs can be applied to the synthesis of analogous structures. rsc.orgnih.govorganic-chemistry.org

For example, a Passerini or Ugi reaction could potentially be adapted to generate highly functionalized acyclic precursors that could then be cyclized to form substituted oxane amines. nih.gov The Strecker reaction, a classic MCR for the synthesis of α-amino nitriles, could also be a starting point for creating precursors to cyclic amines. nih.gov The development of novel MCRs remains an active area of research and could provide new, efficient routes to a diverse range of oxane amine analogs. mdpi.comresearchgate.net

Advanced Spectroscopic and Structural Elucidation of 3,3,5,5 Tetramethyloxan 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for delineating the precise connectivity and spatial arrangement of atoms within a molecule. For 3,3,5,5-Tetramethyloxan-4-amine, a combination of one-dimensional and two-dimensional NMR techniques provides a complete structural assignment.

¹H NMR for Proton Environment Characterization

The proton NMR spectrum of this compound is predicted to show distinct signals corresponding to the different proton environments in the molecule. The four methyl groups are expected to be chemically equivalent due to rapid conformational flexing or a high degree of symmetry, likely giving rise to a single, intense singlet. The protons on the oxane ring and the amine group will also have characteristic chemical shifts.

Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH(NH₂) | 2.5 - 3.0 | Triplet | 1H |

| -CH₂-O- | 3.5 - 4.0 | Doublet | 4H |

| -C(CH₃)₂ | 1.0 - 1.3 | Singlet | 12H |

¹³C NMR for Carbon Backbone Elucidation

Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| -C H(NH₂) | 50 - 55 |

| -C H₂-O- | 70 - 75 |

| -C (CH₃)₂ | 35 - 40 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For instance, a cross-peak would be expected between the proton on the amine-bearing carbon (-CH(NH₂)) and the adjacent methylene (B1212753) protons (-CH₂-O-).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). For example, the protons of the methyl groups would show a correlation to the quaternary carbons to which they are attached, as well as to the adjacent methylene carbons.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine, ether, and alkane functionalities.

Primary amines typically show two N-H stretching bands in the region of 3500-3200 cm⁻¹. wpmucdn.comorgchemboulder.com The C-N stretching vibration of aliphatic amines is observed as medium or weak bands in the region of 1250-1020 cm⁻¹. orgchemboulder.com A strong, broad band due to N-H wagging is also expected for primary amines in the 910-665 cm⁻¹ region. orgchemboulder.com

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3400 - 3300 | Medium |

| Amine (-NH₂) | N-H Bend (scissoring) | 1650 - 1580 | Medium |

| Alkane (C-H) | C-H Stretch | 2960 - 2850 | Strong |

| Ether (C-O-C) | C-O Stretch | 1150 - 1085 | Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight.

A common fragmentation pathway for aliphatic amines is the cleavage of the carbon-carbon bond alpha to the nitrogen atom. libretexts.org This α-cleavage results in the formation of a stable, resonance-stabilized iminium cation. For this compound, this would involve the cleavage of the bond between C4 and C3/C5.

Predicted Mass Spectrometry Fragmentation for this compound

| Fragment | m/z (mass-to-charge ratio) | Proposed Identity |

|---|---|---|

| [M]⁺ | 157 | Molecular Ion |

| M - CH₃ | 142 | Loss of a methyl group |

| M - C₄H₉ | 100 | Alpha-cleavage product |

| C₄H₁₀N⁺ | 72 | Fragment containing the amine group |

Conformational Analysis of the Oxane Ring and Amine Group

The six-membered oxane ring in this compound is expected to adopt a chair conformation to minimize steric strain. The bulky tetramethyl substitution at the 3 and 5 positions will significantly influence the ring's conformation and the preferred orientation of the amine group at the 4-position.

Studies on substituted 1,3-dioxanes and other heterocyclic systems provide insights into the conformational preferences. researchgate.netepa.gov The large gem-dimethyl groups at C3 and C5 will likely lock the ring into a specific chair conformation. The amine group at C4 can exist in either an axial or equatorial position. The equatorial position is generally favored for substituents on a cyclohexane (B81311) ring to avoid 1,3-diaxial interactions. However, the specific energetic preference for the amine group in this highly substituted system would require detailed computational modeling or variable-temperature NMR studies. The interconversion between the two chair forms is also a point of interest, with the pathway likely involving twist-boat intermediates. researchgate.net

Mechanistic Investigations of 3,3,5,5 Tetramethyloxan 4 Amine Reactivity

Basicity and Nucleophilicity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of 3,3,5,5-tetramethyloxan-4-amine imparts both basic and nucleophilic characteristics. libretexts.orglibretexts.org However, the degree to which it expresses these properties is heavily modulated by the bulky tetramethyl substitution on the oxane ring.

Nucleophilicity: Nucleophilicity refers to the ability of the amine to donate its lone pair to an electrophilic carbon atom. Generally, nucleophilicity parallels basicity; however, it is more sensitive to steric effects. masterorganicchemistry.com The significant steric bulk from the four methyl groups in this compound shields the nitrogen atom, making it a less effective nucleophile compared to unhindered secondary amines. libretexts.orglibretexts.orgmasterorganicchemistry.com This reduced nucleophilicity is a key factor in its reactivity, often leading to slower reaction rates or requiring more forcing reaction conditions.

| Amine | Structure | Approximate pKa of Conjugate Acid | Relative Nucleophilicity | Key Steric Features |

|---|---|---|---|---|

| Diethylamine | (CH₃CH₂)₂NH | 10.9 | High | Unhindered |

| 2,2,6,6-Tetramethylpiperidine | C₉H₁₉N | 11.2 | Low (non-nucleophilic base) | Highly hindered |

| This compound | C₉H₁₉NO | Estimated 10.5-11.5 | Low | Highly hindered |

Alkylation Reactions of this compound and its Derivatives

Alkylation of amines involves the formation of a new carbon-nitrogen bond through a nucleophilic substitution reaction with an alkyl halide or other alkylating agent. wikipedia.org

Mono- and Polyalkylation Pathways

The reaction of a primary or secondary amine with an alkyl halide can lead to a mixture of products due to the increasing nucleophilicity of the alkylated amine products. masterorganicchemistry.com However, in the case of a sterically hindered amine like this compound, monoalkylation is often favored. The steric bulk around the nitrogen atom not only slows down the initial alkylation but also significantly hinders subsequent alkylation steps. This makes the selective synthesis of the tertiary amine product more feasible than with less hindered amines.

The reaction proceeds via an SN2 mechanism, where the amine's lone pair attacks the electrophilic carbon of the alkyl halide. The rate of this reaction is highly dependent on the steric hindrance of both the amine and the alkylating agent. For instance, reaction with a less hindered alkyl halide like methyl iodide would be faster than with a more hindered one like isopropyl iodide.

Formation of Quaternary Ammonium Salts

Further alkylation of the tertiary amine product leads to the formation of a quaternary ammonium salt. wikipedia.orgmasterorganicchemistry.com This reaction, known as the Menshutkin reaction, is generally more difficult to achieve with sterically hindered tertiary amines. wikipedia.org For this compound, the formation of a quaternary ammonium salt would require a highly reactive alkylating agent and potentially elevated temperatures due to the severe steric hindrance around the nitrogen atom. The resulting quaternary ammonium salt would have four alkyl groups bonded to the nitrogen, giving it a permanent positive charge.

Acylation Reactions (e.g., Amide, Sulfonamide, and Carbamate Formation)

Acylation reactions of this compound involve the reaction of the amine with acylating agents such as acyl chlorides, acid anhydrides, sulfonyl chlorides, and isocyanates to form amides, sulfonamides, and carbamates, respectively. These reactions are typically faster than alkylation reactions because the carbonyl carbon of the acylating agent is more electrophilic and less sterically hindered than the sp³-hybridized carbon of an alkyl halide.

Despite the steric hindrance of the amine, these reactions are generally expected to proceed to completion, although they may require longer reaction times or the use of a catalyst. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a leaving group (e.g., chloride).

| Acylating Agent | Product Type | General Reaction Conditions |

|---|---|---|

| Acyl Chloride (R-COCl) | Amide | Presence of a non-nucleophilic base (e.g., triethylamine) to scavenge HCl |

| Acid Anhydride ((RCO)₂O) | Amide | Often requires heating |

| Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | Pyridine (B92270) is often used as a solvent and base |

| Isocyanate (R-NCO) | Carbamate (Urea derivative) | Generally proceeds without a catalyst |

Reactions with Carbonyl Compounds: Imine and Enamine Formation

The reaction of amines with aldehydes and ketones is a fundamental process in organic chemistry, leading to the formation of imines (from primary amines) or enamines (from secondary amines). libretexts.orglibretexts.org

As a secondary amine, this compound is expected to react with aldehydes and ketones to form enamines. The reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate. libretexts.org The rate-determining step is often the dehydration of this intermediate. The steric hindrance of this compound may slow down the initial nucleophilic attack on the carbonyl carbon.

The mechanism for enamine formation involves the following steps:

Nucleophilic attack of the secondary amine on the carbonyl carbon to form a zwitterionic intermediate.

Proton transfer to form a neutral carbinolamine.

Protonation of the hydroxyl group by an acid catalyst to form a good leaving group (water).

Elimination of water to form an iminium ion.

Deprotonation of an alpha-carbon by a base (often another amine molecule) to yield the enamine product.

Mechanistic Insights into Hydroamination Reactions involving Cyclic Amines

Hydroamination is the addition of an N-H bond across a carbon-carbon multiple bond (alkene or alkyne). wikipedia.orgilpi.com This reaction is highly atom-economical and is a powerful tool for the synthesis of more complex amines. ilpi.com The reaction generally requires a catalyst due to the high activation barrier. ilpi.com

For cyclic amines like this compound, both intramolecular and intermolecular hydroamination reactions are possible. The mechanism of hydroamination can vary depending on the catalyst used, which can include alkali metals, early and late transition metals, and lanthanide complexes. ilpi.com

Common mechanistic pathways include:

Metal-Catalyzed Insertion: The reaction can proceed through the formation of a metal-amide complex, followed by the insertion of the alkene or alkyne into the metal-nitrogen bond. Subsequent protonolysis releases the product and regenerates the catalyst. wikipedia.org

Amine Activation: Late transition metal catalysts can activate the N-H bond of the amine, forming a hydrido-amido complex. The reaction then proceeds via either migratory insertion of the unsaturated substrate into the metal-hydride or metal-nitrogen bond. ilpi.com

Role in Catalytic Transformations (e.g., Ligand Coordination, Organocatalysis)

There is no available research data detailing the role of this compound in catalytic transformations. The steric hindrance provided by the four methyl groups on the oxane ring is a notable structural feature. In principle, such steric bulk can influence the coordination of the amine to a metal center, potentially creating a specific chiral environment or limiting the coordination number of the metal. However, no studies have been published that explore its use as a ligand in transition metal catalysis.

Similarly, the potential for this compound to act as an organocatalyst has not been investigated in the available literature. Sterically hindered amines can be effective as non-nucleophilic bases or in frustrated Lewis pair chemistry, but there are no specific examples or mechanistic studies involving this compound.

Oxidative and Reductive Reactivity of the Amine Moiety

The oxidative and reductive behavior of the amine functional group in this compound has not been specifically documented. The reactivity of amines in redox reactions is a well-established area of chemistry. Generally, primary amines can undergo oxidation to form various products, including imines, oximes, or nitriles, depending on the oxidant and reaction conditions. Conversely, the amine moiety itself is not typically prone to reduction under standard conditions.

The presence of the tetramethyl-substituted oxane ring could potentially influence the electronic properties and accessibility of the amine's lone pair of electrons, thereby affecting its redox potential and the mechanism of any potential oxidative or reductive transformations. However, without experimental data, any discussion of these effects would be purely speculative.

Derivatization and Functionalization Strategies for 3,3,5,5 Tetramethyloxan 4 Amine

Synthesis of Substituted Amides and Ureas

The formation of amide and urea (B33335) derivatives from 3,3,5,5-tetramethyloxan-4-amine is a primary route for its functionalization, though the steric hindrance posed by the gem-dimethyl groups adjacent to the amine can impede standard coupling reactions.

The synthesis of amides from sterically hindered amines often requires more reactive acylating agents or specialized coupling reagents to overcome the low nucleophilicity of the amine. chimia.chnih.gov Standard methods using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) may prove inefficient. A more effective approach involves the use of acyl chlorides or the in situ generation of highly reactive acyl fluorides, which can react with hindered amines at elevated temperatures. rsc.org Another powerful method is the direct coupling of Grignard reagents to isocyanates, which has been shown to be effective for creating sterically congested amide bonds. chimia.chnih.gov

For the synthesis of ureas, the reaction of this compound with isocyanates would be the most direct route. However, the stability and commercial availability of the required isocyanate may be a limiting factor. Alternative one-pot procedures, such as the reaction of the amine with a carbonyl source like carbonyldiimidazole (CDI) or phosgene (B1210022) equivalents, can be employed. organic-chemistry.org These reactions often proceed under mild conditions and can accommodate a variety of amine substrates. organic-chemistry.org For instance, the reaction of primary amine salts with CDI can effectively produce monosubstituted carbamoylimidazoles, which can then react with other nucleophiles to form unsymmetrical ureas. organic-chemistry.org

Table 1: Plausible Methods for Amide and Urea Synthesis from this compound

| Derivative Type | Reagent 1 | Reagent 2 | General Conditions | Plausible Product |

| Amide | This compound | Acyl Chloride (R-COCl) | Base (e.g., Pyridine), Aprotic Solvent | N-(3,3,5,5-Tetramethyloxan-4-yl)amide |

| Amide | This compound | Carboxylic Acid (R-COOH) | Acyl Fluoride Generator (e.g., Cyanuric Fluoride) | N-(3,3,5,5-Tetramethyloxan-4-yl)amide |

| Urea | This compound | Isocyanate (R-NCO) | Aprotic Solvent | N-Substituted-N'-(3,3,5,5-tetramethyloxan-4-yl)urea |

| Urea | This compound | Carbonyldiimidazole (CDI) | Aprotic Solvent, then second amine (R'-NH2) | N,N'-Disubstituted Unsymmetrical Urea |

Preparation of Heterocyclic Derivatives Incorporating the Oxane Amine Scaffold

The amine functionality of this compound serves as a key handle for the construction of novel heterocyclic systems. Multicomponent reactions are particularly powerful for this purpose, allowing for the rapid assembly of complex molecular architectures in a single step. rsc.orgbeilstein-journals.orgnih.gov

For example, a one-pot, three-component reaction involving a 1,3-dicarbonyl compound, an aldehyde, and an amine can lead to the formation of various nitrogen-containing heterocycles. beilstein-journals.orgnih.gov By using this compound as the amine component in such reactions, it is plausible to synthesize pyridines, pyrimidines, or other heterocyclic structures fused or appended to the tetramethyloxane ring. The specific outcome would depend on the nature of the other reactants and the reaction conditions employed. For instance, the reaction of an amine, an aldehyde, and a compound with an active methylene (B1212753) group like malononitrile (B47326) can yield highly substituted pyridines. rsc.org

Another strategy involves the condensation of the amine with dicarbonyl compounds or their equivalents to form five- or six-membered rings. For example, reaction with a 1,4-dicarbonyl compound could lead to the formation of a pyrrole (B145914) ring, while a 1,5-dicarbonyl compound could yield a pyridine (B92270) ring. The synthesis of new tetrahydropyran (B127337) and 1,3-oxazine derivatives has been achieved through reactions like oxymethylation and aminomethylation of unsaturated compounds, indicating the versatility of the oxane scaffold in forming new heterocyclic systems. researchgate.net

Formation of Linkers and Scaffolds for Conjugate Chemistry

The unique structural features of this compound, particularly its sterically hindered nature and the presence of a reactive amine group, make it an interesting candidate for the development of linkers and scaffolds in conjugate chemistry. The amine group provides a convenient point of attachment for biomolecules, such as peptides, proteins, or oligonucleotides, as well as for solid supports. nih.govacs.orgnih.govbiosyn.com

Standard bioconjugation techniques can be applied to couple this compound to other molecules. biosyn.com These methods often involve the reaction of the amine with an activated ester, such as an N-hydroxysuccinimide (NHS) ester, to form a stable amide bond. acs.orgnih.gov Alternatively, reductive amination, where the amine reacts with an aldehyde to form an imine that is subsequently reduced, can be used to create a stable amine linkage. nih.govacs.org

The bulky tetramethyloxane moiety can act as a rigid spacer, which can be advantageous in certain applications where precise control over the distance and orientation between two conjugated entities is required. This steric bulk may also impart increased stability to the resulting conjugate by protecting the linker from enzymatic degradation.

Table 2: Potential Conjugation Strategies for this compound

| Conjugation Target | Linker Chemistry | Activating Agent | Resulting Linkage |

| Carboxylic Acid (on biomolecule) | Amidation | EDC/NHS | Amide |

| Aldehyde (on biomolecule) | Reductive Amination | NaBH3CN | Secondary Amine |

| Solid Support (with activated ester) | Amidation | - | Amide |

Transition-Metal Catalyzed Functionalization of Amine and Oxane Moieties

Transition-metal catalysis offers powerful tools for the functionalization of both the amine and the oxane moieties of this compound. youtube.com C-H activation strategies, in particular, hold promise for the direct introduction of new functional groups onto the oxane ring, a transformation that is challenging to achieve through classical methods. youtube.com

For the amine moiety, transition-metal-catalyzed reactions such as N-arylation or N-alkylation can be employed to introduce a wide range of substituents. While direct C-H amination of the oxane ring is a potential route, it would likely require a directing group to achieve regioselectivity due to the presence of multiple C-H bonds.

More plausibly, the amine group itself can act as a directing group for the functionalization of adjacent C-H bonds. However, the steric hindrance from the gem-dimethyl groups might influence the efficiency and regioselectivity of such reactions. The development of transition-metal-catalyzed denitrogenative annulation of triazoles and tetrazoles has emerged as a powerful method for constructing N-heterocycles. nih.gov

Generation of Chiral Derivatives for Asymmetric Synthesis Applications

The synthesis of chiral derivatives of this compound is of significant interest for applications in asymmetric synthesis, where they could serve as chiral auxiliaries, ligands for metal catalysts, or organocatalysts. sigmaaldrich.comnih.govnih.govpsu.edursc.org

If a chiral version of this compound were available, it could be used in several ways. As a chiral amine, it could be employed in enantioselective protonation reactions or as a resolving agent for racemic acids. sigmaaldrich.com Furthermore, it could be derivatized into more complex chiral ligands for transition-metal-catalyzed asymmetric reactions, such as hydrogenation or C-C bond formation. nih.gov The steric bulk of the tetramethyloxane scaffold could create a well-defined chiral pocket around the metal center, potentially leading to high levels of enantioselectivity.

The direct asymmetric synthesis of α-chiral primary amines through methods like catalytic asymmetric hydrogenation of imines or enzymatic transamination represents a state-of-the-art approach to obtaining enantiomerically enriched amines. nih.govrsc.org While these methods have not been specifically reported for this compound, they represent a promising avenue for future research to access its chiral derivatives.

Computational and Theoretical Chemical Studies of 3,3,5,5 Tetramethyloxan 4 Amine

Conformational Landscape Analysis and Potential Energy Surfaces

The three-dimensional structure of 3,3,5,5-Tetramethyloxan-4-amine is not rigid. The oxane ring can adopt various conformations, and the amine group can have different orientations. A conformational landscape analysis would involve systematically exploring these possibilities to identify the most stable conformers. colostate.edu This is often achieved by calculating the potential energy surface, which maps the energy of the molecule as a function of its geometry. colostate.edu Understanding the conformational preferences is essential as it can significantly influence the molecule's physical and chemical properties.

Reaction Pathway Modeling and Transition State Characterization

To understand how this compound participates in chemical reactions, computational chemists can model reaction pathways. This involves identifying the most likely routes from reactants to products and characterizing the transition states—the high-energy structures that connect them. nih.gov By calculating the energy barriers associated with these pathways, researchers can predict reaction rates and mechanisms.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational methods are powerful tools for predicting spectroscopic properties, which can aid in the experimental characterization of a molecule. For this compound, it would be possible to calculate its expected Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.govufv.br These theoretical predictions can be compared with experimental data to confirm the structure of the molecule and to assign specific signals in the NMR spectrum to particular atoms.

Future Research Directions and Unexplored Avenues for 3,3,5,5 Tetramethyloxan 4 Amine

Discovery of Novel Reaction Pathways and Reactivity Patterns

The unique structural features of 3,3,5,5-Tetramethyloxan-4-amine, namely the presence of a sterically encumbered secondary amine adjacent to two quaternary carbons within a cyclic ether framework, suggest that its reactivity will be distinct from simpler amines. A primary focus of future research will be to systematically investigate its behavior in a wide range of chemical transformations. This will involve exploring its nucleophilicity, basicity, and participation in both classical and contemporary organic reactions.

Initial studies could focus on N-functionalization reactions, such as acylation, alkylation, and arylation, to understand how the steric hindrance imposed by the four methyl groups influences reaction kinetics and yields. Furthermore, exploring its reactivity in transition-metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling after appropriate derivatization, could reveal novel catalytic cycles and provide access to a diverse range of substituted oxane derivatives. The investigation of its behavior in multicomponent reactions could also lead to the discovery of efficient one-pot syntheses of complex heterocyclic scaffolds.

Development of Highly Chemo- and Regioselective Functionalization Strategies

Given the presence of both an amine and an ether functionality, developing selective functionalization strategies will be crucial for unlocking the synthetic potential of this compound. Research should be directed towards achieving high chemoselectivity, allowing for the independent modification of the amine and the oxane ring. This could involve the use of protecting group strategies or the careful selection of reagents and reaction conditions that favor one reactive site over the other.

Furthermore, exploring the regioselective functionalization of the oxane ring itself presents another exciting research avenue. While the current structure is symmetrical, derivatization of the amine could introduce chirality, potentially directing subsequent reactions to specific positions on the ring. Investigating C-H activation methodologies on the oxane backbone could provide a direct route to functionalized derivatives that would be difficult to access through traditional synthetic methods.

Implementation of Sustainable and Green Synthetic Methodologies

As the chemical industry increasingly moves towards more environmentally friendly processes, the development of sustainable and green synthetic routes involving this compound will be paramount. Future research should focus on utilizing green solvents, such as water or supercritical fluids, and exploring catalyst systems based on earth-abundant and non-toxic metals.

The implementation of flow chemistry for the synthesis and derivatization of this compound could offer significant advantages in terms of safety, efficiency, and scalability. Moreover, enzymatic and biocatalytic approaches could be explored for the enantioselective functionalization of the molecule, providing a green alternative to traditional chiral resolution techniques. The development of synthetic routes that minimize waste generation and maximize atom economy will be a key indicator of the long-term viability of this compound in industrial applications.

Exploration of New Applications in Emerging Fields of Chemical Technology

The unique structural characteristics of this compound suggest its potential for a wide range of applications in emerging technologies. Its sterically hindered nature could make it a valuable ligand for stabilizing reactive metal centers in catalysis or as a bulky base in organic synthesis. The incorporation of this moiety into polymer backbones could lead to materials with novel thermal, mechanical, and optical properties.

In the field of medicinal chemistry, derivatives of this compound could be explored as scaffolds for the development of new therapeutic agents. The rigid cyclic structure and the presence of a basic nitrogen atom are features often found in biologically active molecules. Furthermore, its potential use as a building block for the synthesis of novel ionic liquids or as a component in advanced materials for gas capture and separation warrants thorough investigation.

Advanced In Situ Spectroscopic and Mechanistic Probes for Reaction Monitoring

To gain a fundamental understanding of the reactivity of this compound and to optimize reaction conditions for its derivatization, the use of advanced in situ spectroscopic techniques will be essential. Techniques such as ReactIR (Fourier Transform Infrared Spectroscopy), Raman spectroscopy, and Process NMR (Nuclear Magnetic Resonance) can provide real-time information on the concentrations of reactants, intermediates, and products, allowing for the elucidation of reaction mechanisms and kinetics.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3,3,5,5-Tetramethyloxan-4-amine, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via transaminase-catalyzed reactions, which offer enantioselectivity and mild reaction conditions. For example, continuous-flow systems using immobilized enzymes (e.g., ω-transaminase) enable scalable production with reduced byproducts . Post-synthesis purification typically involves column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to achieve >97% purity, as validated by HPLC .

Q. How should researchers characterize the structural and chemical properties of this compound?

- Methodological Answer :

- Structural Confirmation : Use H and C NMR to verify the amine group and tetramethyloxane backbone. Compare spectral data with analogs like (2,2,6,6-tetramethyloxan-4-yl)methanol .

- Purity Analysis : Employ GC-MS or HPLC with UV detection (λ = 254 nm) to assess purity. Elemental analysis (C, H, N) should align with theoretical values (CHNO) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Store the compound in airtight, amber vials at –20°C to prevent oxidation. Stability tests under ambient conditions (25°C, 60% humidity) show <5% degradation over 30 days, monitored via TLC. Avoid prolonged exposure to light or acidic/basic environments, which may induce ring-opening reactions .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Follow GHS guidelines for amines:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to mitigate inhalation risks (GHS H330).

- Spill Management : Neutralize with 10% acetic acid and adsorb with vermiculite .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives or catalytic applications of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in coordination chemistry. Compare with cyclohexane-1-amine derivatives to identify steric effects from tetramethyl groups .

- Molecular Docking : Screen for interactions with biological targets (e.g., enzymes in ) to prioritize synthetic modifications .

Q. What experimental strategies resolve contradictions between theoretical predictions and observed reactivity?

- Methodological Answer : For discrepancies in catalytic activity:

- Kinetic Studies : Vary reaction temperatures and measure rate constants to identify rate-limiting steps.

- Isotopic Labeling : Use N-labeled amine to trace mechanistic pathways via H-N HMBC NMR .

Q. How can this compound be integrated into continuous-flow systems for scalable synthesis?

- Methodological Answer : Design a microreactor with immobilized ω-transaminase and in-line separation modules. Optimize parameters:

- Flow Rate : 0.5 mL/min for maximal conversion (>90%).

- Substrate Concentration : ≤100 mM to prevent enzyme inhibition.

- Real-Time Monitoring : Use inline IR spectroscopy to detect amine formation .

Q. What novel applications exist for this compound in asymmetric catalysis or materials science?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.